(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester
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Overview
Description
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester is a chemical compound that features a trifluoromethoxy group attached to a butyl chain, which is further linked to a carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis by directly introducing the tert-butoxycarbonyl group into the organic compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate the effects of trifluoromethoxy groups on biological systems.
Mechanism of Action
The mechanism of action of (4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups share similar properties, such as increased metabolic stability and lipophilicity.
Carbamic Acid Esters: Other carbamic acid esters may have similar reactivity and applications but differ in their specific functional groups and properties.
Uniqueness
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester is unique due to the presence of both the trifluoromethoxy group and the carbamic acid tert-butyl ester. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H18F3NO3 |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
tert-butyl N-[4-(trifluoromethoxy)butyl]carbamate |
InChI |
InChI=1S/C10H18F3NO3/c1-9(2,3)17-8(15)14-6-4-5-7-16-10(11,12)13/h4-7H2,1-3H3,(H,14,15) |
InChI Key |
CFKJFCSGLYGDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOC(F)(F)F |
Origin of Product |
United States |
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